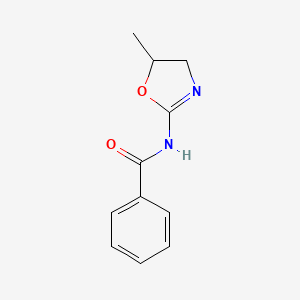![molecular formula C18H16N2O5 B12856183 5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a biphenyl core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic synthesis. One common route includes the nitration of biphenyl derivatives followed by the introduction of the pyrrolidine-3-carbonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Alcohol derivatives: Formed through the reduction of the carboxylic acid group.
Substituted biphenyls: Formed through nucleophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine-3-carbonyl group may also play a role in binding to specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: Shares the nitro group and aromatic structure but differs in the boronic ester functionality.
Pyrrolidin-2-ones: Similar in having the pyrrolidine ring but differ in the overall structure and functional groups.
Uniqueness
5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its biphenyl core provides a rigid structure, while the nitro and pyrrolidine-3-carbonyl groups offer sites for further chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C18H16N2O5 |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
4-nitro-2-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O5/c21-17(11-7-8-19-10-11)14-4-2-1-3-13(14)16-9-12(20(24)25)5-6-15(16)18(22)23/h1-6,9,11,19H,7-8,10H2,(H,22,23) |
InChI-Schlüssel |
DWGYVXWCJJNCFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


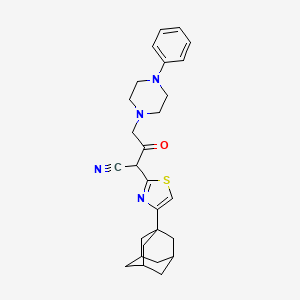
![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
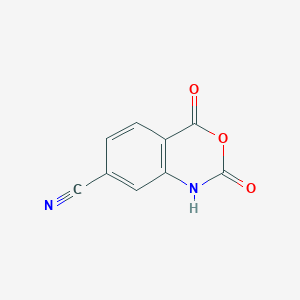
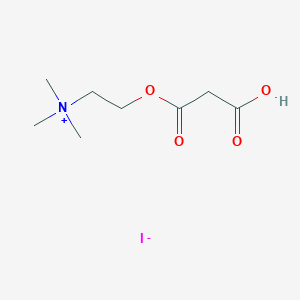
![2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12856119.png)
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
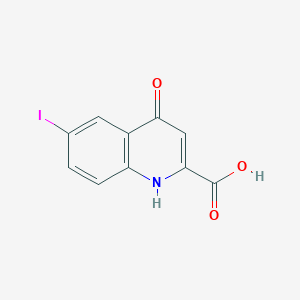
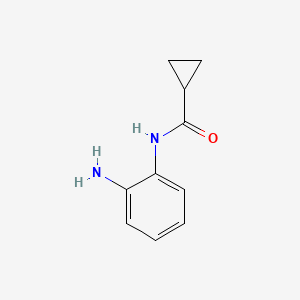
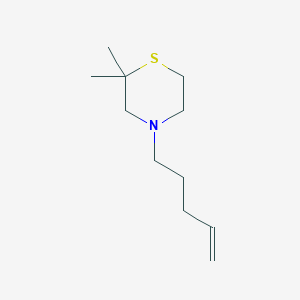
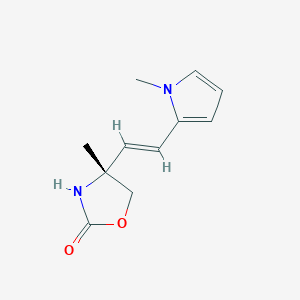
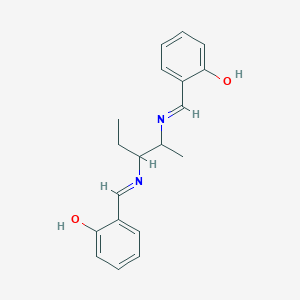
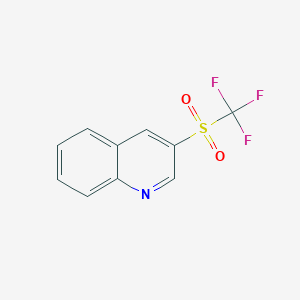
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
